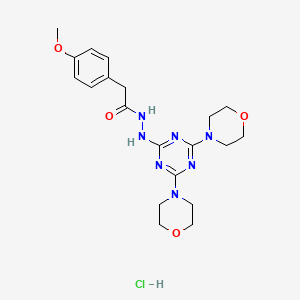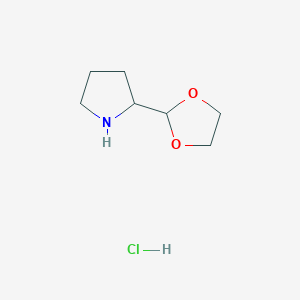
2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2137765-92-3 . It has a molecular weight of 179.65 . The compound is also known as Proline.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2.ClH/c1-2-6 (8-3-1)7-9-4-5-10-7;/h6-8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Conducting Polymers from Pyrrole Derivatives
A study by Sotzing et al. (1996) discussed conducting polymers derived from bis(pyrrol-2-yl) arylenes, a category that includes structures related to 2-(1,3-Dioxolan-2-yl)pyrrolidine. These polymers, synthesized via electropolymerization, exhibit low oxidation potentials and high stability in their conducting form, suggesting potential applications in electronics or materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Chemistry of Pyrrolidines
Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, emphasizing their importance in medicine and industry. This research underscores the broader relevance of pyrrolidine derivatives in fields like medicinal chemistry and agrochemicals (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Synthesis of Pyrrolidine Alkaloids
Horni et al. (1994) detailed the synthesis of pyrrolizidine alkaloids, using intermediates like ethyl 2-[2-(1,3 dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate. This work contributes to our understanding of synthesizing complex organic compounds with potential pharmacological applications (Horni, Hubáček, & Hesse, 1994).
Cholinergic Affinity Studies
Dei et al. (2003) synthesized isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and evaluated their affinity for cholinergic receptors. This research offers insights into the potential of pyrrolidine derivatives in neuropharmacology (Dei, Bellucci, Buccioni, Ferraroni, Gualtieri, Guandalini, Manetti, Matucci, Romanelli, Scapecchi, & Teodori, 2003).
Electro-Optic Materials
Facchetti et al. (2003) described the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic applications. This study highlights the potential of pyrrole derivatives in advanced material science (Facchetti, Abbotto, Beverina, Boom, Dutta, Evmenenko, Pagani, & Marks, 2003).
Comparative Studies in Polymer Chemistry
Blinova et al. (2007) conducted comparative studies of polyaniline and polypyrrole, two conducting polymers. Their findings contribute to a deeper understanding of polymer chemistry, relevant to the broader context of pyrrole derivatives (Blinova, Stejskal, Trchová, Prokeš, & Omastová, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYJYMVMMMWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2OCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)
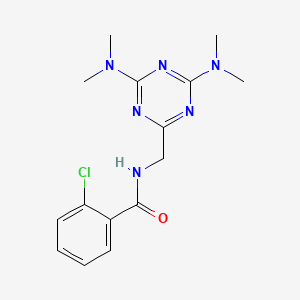
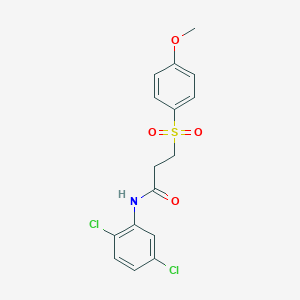
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
![2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2668021.png)
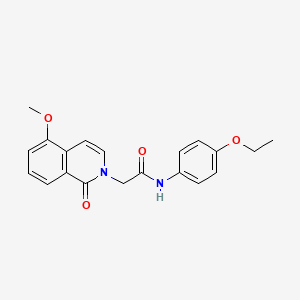
![1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668026.png)
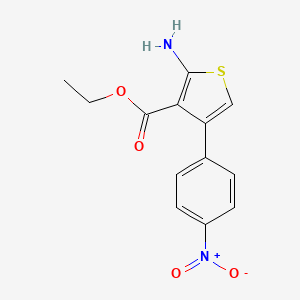

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide](/img/structure/B2668029.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2668033.png)
![2-(2-(1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2668034.png)
